Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)
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Overview
Description
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) is a complex organic compound with the molecular formula C18H27NO5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a butanoic acid backbone and several functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions with phenylpropyl derivatives. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, carboxylic acids, and substituted amines .
Scientific Research Applications
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include metabolic and signaling pathways, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methyl ester: Similar in structure but with different functional groups.
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-difluoro-, ethyl ester: Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness
Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) is unique due to its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[amino-[2-benzyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)14(12-13-8-5-4-6-9-13)16(23)20(19)11-7-10-15(21)22/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22) |
InChI Key |
PKKIOGRROMBNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)C(=O)N(CCCC(=O)O)N |
Origin of Product |
United States |
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